2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE
Beschreibung
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE is a complex organic compound with a molecular formula of C24H18BrN5O3S . This compound is known for its unique structure, which includes a bromobenzyl group, a methoxyphenyl group, and a hydrazino group. It is used in various scientific research applications due to its distinctive chemical properties.
Eigenschaften
Molekularformel |
C23H20BrN3O4 |
|---|---|
Molekulargewicht |
482.3g/mol |
IUPAC-Name |
N'-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-N-(2-methoxyphenyl)oxamide |
InChI |
InChI=1S/C23H20BrN3O4/c1-30-21-9-5-3-7-19(21)26-22(28)23(29)27-25-14-17-6-2-4-8-20(17)31-15-16-10-12-18(24)13-11-16/h2-14H,15H2,1H3,(H,26,28)(H,27,29) |
InChI-Schlüssel |
UZDXGRJWCHJTHW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde . This intermediate is then reacted with hydrazine hydrate to form the hydrazone derivative. Finally, the hydrazone is reacted with 2-methoxyphenyl isocyanate to yield the target compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes.
Analyse Chemischer Reaktionen
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE can be compared with similar compounds such as:
- **2-[(2E)-2-{2-[(3-BROMOBENZYL)OXY]-1-NAPHTHYL}METHYLENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(4-CHLOROBENZYL)OXY]BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
- **2-[(2E)-2-{2-[(ALLYLOXY)BENZYLIDENE}HYDRAZINO]-2-OXO-N-(5-PHENYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE These compounds share similar structural features but differ in the substituents attached to the benzylidene and hydrazino groups. The uniqueness of 2-[2-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)HYDRAZINO]-N~1~-(2-METHOXYPHENYL)-2-OXOACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
